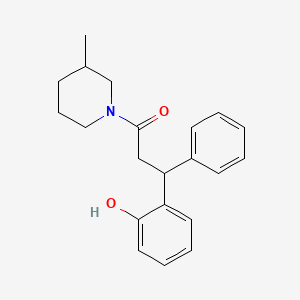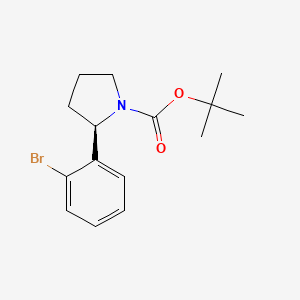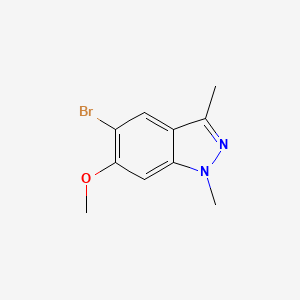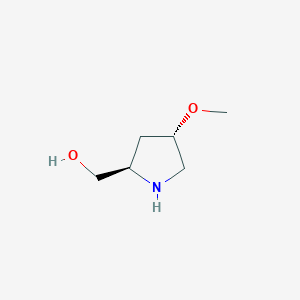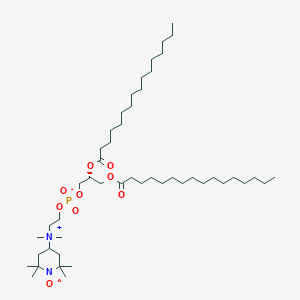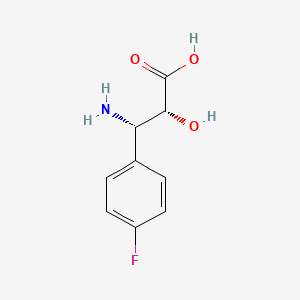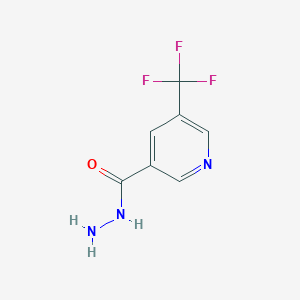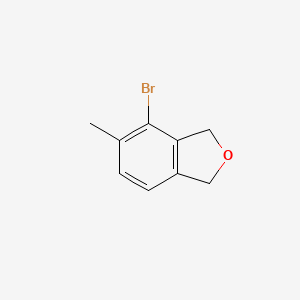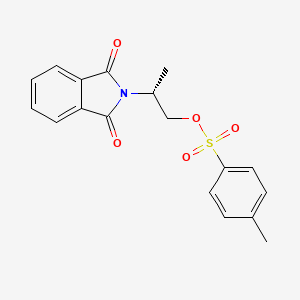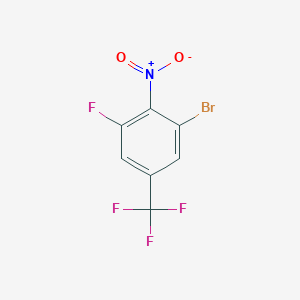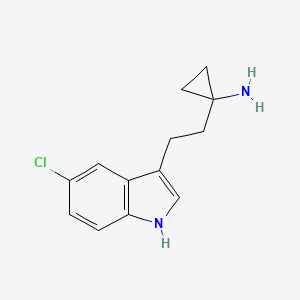
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a cyclopropanamine group attached to an indole ring, which is further substituted with a chlorine atom at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated at the 5-position using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.
Attachment of the Cyclopropanamine Group: The final step involves the alkylation of the chlorinated indole with cyclopropanamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine can undergo various chemical reactions:
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Indole oxides.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives.
Applications De Recherche Scientifique
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(5-Fluoro-1H-indol-3-yl)ethyl)cyclopropanamine
- 1-(2-(5-Bromo-1H-indol-3-yl)ethyl)cyclopropanamine
- 1-(2-(5-Methyl-1H-indol-3-yl)ethyl)cyclopropanamine
Uniqueness
1-(2-(5-Chloro-1H-indol-3-yl)ethyl)cyclopropanamine is unique due to the presence of the chlorine atom at the 5-position of the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C13H15ClN2 |
|---|---|
Poids moléculaire |
234.72 g/mol |
Nom IUPAC |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H15ClN2/c14-10-1-2-12-11(7-10)9(8-16-12)3-4-13(15)5-6-13/h1-2,7-8,16H,3-6,15H2 |
Clé InChI |
KNYYAGGOOSTRGG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCC2=CNC3=C2C=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine](/img/structure/B15222170.png)
